molecular formula C10H10Cl2N2O B13149780 1-(2,6-Dichloropyridin-4-yl)piperidin-4-one

1-(2,6-Dichloropyridin-4-yl)piperidin-4-one

Cat. No.: B13149780
M. Wt: 245.10 g/mol
InChI Key: PWGQMLBINZAPHZ-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-4-yl)piperidin-4-one is a chemical compound that features a piperidine ring and a dichloropyridine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloropyridin-4-yl)piperidin-4-one typically involves the reaction of 2,6-dichloropyridine with piperidin-4-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyridin-4-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(2,6-Dichloropyridin-4-yl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on neurotransmitter receptors in the brain, thereby influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: Shares the dichloropyridine moiety but lacks the piperidine ring.

    Piperidin-4-one: Contains the piperidine ring but does not have the dichloropyridine moiety.

    1-(2,6-Dichloropyridin-4-yl)piperidine: Similar structure but without the ketone group.

Uniqueness

1-(2,6-Dichloropyridin-4-yl)piperidin-4-one is unique due to the presence of both the dichloropyridine and piperidin-4-one moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)piperidin-4-one

InChI

InChI=1S/C10H10Cl2N2O/c11-9-5-7(6-10(12)13-9)14-3-1-8(15)2-4-14/h5-6H,1-4H2

InChI Key

PWGQMLBINZAPHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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